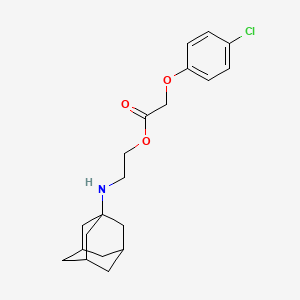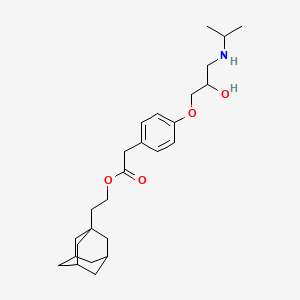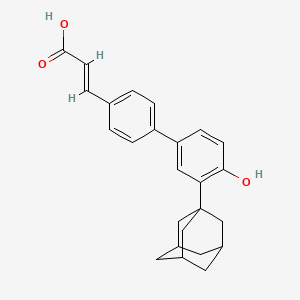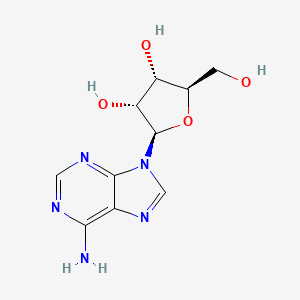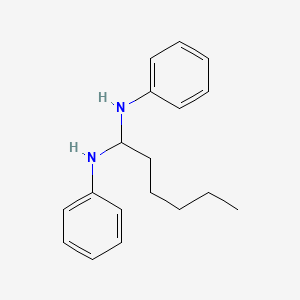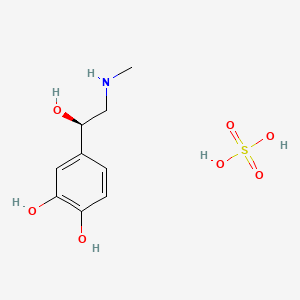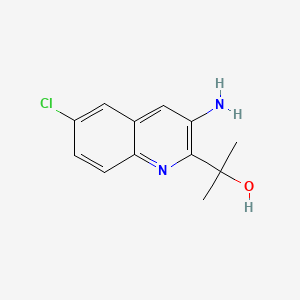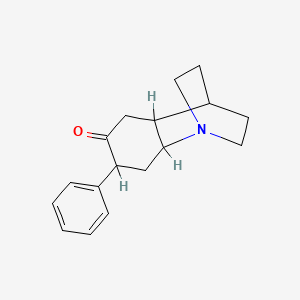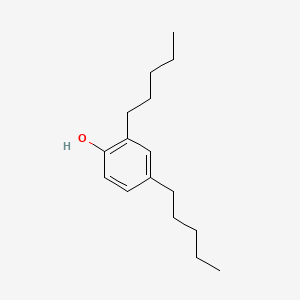
2,4-Dipentylphenol
Overview
Description
2,4-Dipentylphenol is a chemical compound with the molecular formula C16H26O . It is widely found in plants and is an important intermediate in fine chemical products . It is primarily used to prepare antioxidant 168 and is also used to produce polyisobutylene, polyamide, polycarbonate, etc . It can also be used to produce antioxidants (300, 314), ultraviolet absorbers, light stabilizers 120, dyes and textile auxiliaries, and 2402 resin . In addition, it is also used in the synthesis of fragrances, activators 460, initiators TBCP, pesticide emulsifiers, especially additives .
Synthesis Analysis
While specific synthesis methods for 2,4-Dipentylphenol were not found in the search results, a related compound, 2,4-Ditert butyl phenol (2,4-DTBP), was successfully extracted from P. zeylanica using Ethyl acetate and confirmed through GC–MS analysis .
Physical And Chemical Properties Analysis
2,4-Dipentylphenol is a brownish-yellow solid . It has a melting point of 56.5°C and a boiling point of 263.5°C . Its relative density is 0.907 (60/4°C), and it is soluble in methanol and ether, but practically insoluble in water .
Scientific Research Applications
Antioxidant Capacity Measurement
2,4-Dipentylphenol and similar polyphenols have been studied for their role as antioxidants. A procedure to measure the antiradical efficiency of polyphenols like 2,4-Dipentylphenol involves using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical. This method helps in understanding the antioxidant capacity of compounds, with parameters such as EC50 (concentration to decrease initial DPPH by 50%) and AE (antiradical efficiency) being crucial for characterizing antioxidant compounds (Sánchez-Moreno, Larrauri, & Saura-calixto, 1998).
Estrogenicity Analysis
In vitro studies have explored the estrogenic potencies of polybrominated diphenyl ethers (PBDEs) and hydroxylated PBDEs (HO-PBDEs), which include compounds structurally similar to 2,4-Dipentylphenol. These studies, performed using cell line assays based on estrogen receptor-dependent luciferase reporter gene expression, have revealed that certain PBDEs, HO-PBDEs, and bisphenol A compounds exhibit estrogenic activities, influencing cell proliferation and protein synthesis (Meerts et al., 2001).
Kinetic Analysis in Antioxidant Reactions
Further research into the kinetics of hydrogen transfer reactions from dietary polyphenols to the DPPH radical has been conducted. This research provides insights into the mechanism of antioxidant protection by polyphenols, including compounds like 2,4-Dipentylphenol. The study emphasizes the importance of the kinetics of H atom transfer in these antioxidant reactions (Goupy, Dufour, Loonis, & Dangles, 2003).
Photochemical Reactions
The photochemical behavior of diphenyl ethers, which include derivatives like 2,4-Dipentylphenol, has been studied to understand their rearrangement products. These studies are significant for comprehending the chemical transformations that diphenyl ethers undergo under light exposure, which is relevant in environmental and industrial contexts (Haga & Takayanagi, 1996).
Bioremediation Potential
2,4-Dipentylphenol and related compounds have been investigated for their potential role in bioremediation. For instance, the role of laccase from Fusarium incarnatum in the biodegradation of Bisphenol A, a compound structurally related to 2,4-Dipentylphenol, highlights the importance of these phenolic compounds in environmental clean-up efforts (Chhaya & Gupte, 2013).
Bioactivities and Natural Sources
Research has also been conducted on the natural sources and bioactivities of 2,4-Di-tert-butylphenol and its analogs, providing comprehensive insights into the biosources, toxicological profiles, and potential uses of these compounds in various applications (Zhao et al., 2020).
Safety And Hazards
In case of inhalation, the victim should be moved into fresh air. If breathing is difficult, oxygen should be given. If not breathing, artificial respiration should be given and a doctor should be consulted immediately . Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition .
properties
IUPAC Name |
2,4-dipentylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26O/c1-3-5-7-9-14-11-12-16(17)15(13-14)10-8-6-4-2/h11-13,17H,3-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKPNMUZVXNHWPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC(=C(C=C1)O)CCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4074510 | |
| Record name | 2,4-Dipentylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4074510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dipentylphenol | |
CAS RN |
138-00-1, 28652-04-2 | |
| Record name | 2,4-Dipentylphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=138-00-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenol, 2,4-dipentyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000138001 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, dipentyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028652042 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Dipentylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4074510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[[1-[(4-Tert-butylpyridin-1-ium-1-yl)methoxymethyl]pyridin-1-ium-4-yl]methylidene]hydroxylamine;dichloride](/img/structure/B1665010.png)
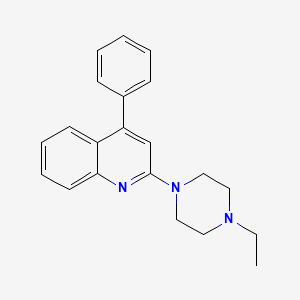
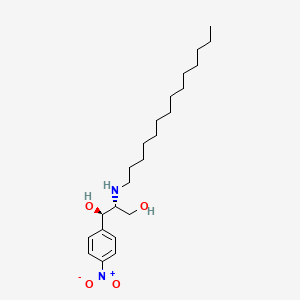
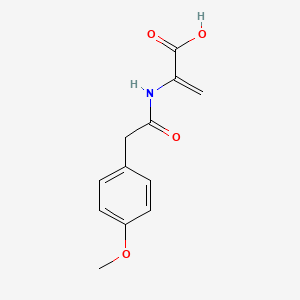
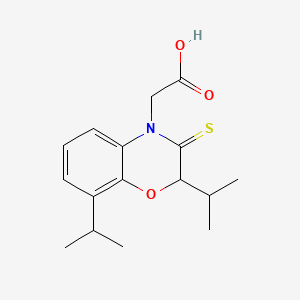
![2-[(2,4-dimethoxyphenyl)methylsulfinyl]-N-(2,6-dimethylpyridin-4-yl)pyridine-3-carboxamide](/img/structure/B1665018.png)
